

# GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GBT1118**  
Cat. No.: **B12395295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GBT1118** is a potent and orally bioavailable small molecule that acts as an allosteric modifier of hemoglobin's affinity for oxygen.<sup>[1][2]</sup> It is a structural analog of voxelotor and has been investigated for its therapeutic potential in conditions characterized by hypoxia and red blood cell sickling.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **GBT1118**, with a focus on quantitative data and detailed experimental methodologies.

## Chemical Structure and Properties

**GBT1118** is chemically identified as 2-hydroxy-6-[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy-benzaldehyde.<sup>[5]</sup>

- IUPAC Name: 2-hydroxy-6-[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy-benzaldehyde
- CAS Number: 1628799-51-8<sup>[2]</sup>
- Molecular Formula: C<sub>19</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub><sup>[2]</sup>
- Molecular Weight: 340.379 g/mol <sup>[2]</sup>

- SMILES: O=C(C1=CN=CC=C1)N2--INVALID-LINK--COC3=C(C(O)=CC=C3)C=O[1]

## Mechanism of Action

**GBT1118** increases hemoglobin's affinity for oxygen through a specific and reversible mechanism. It covalently binds to the N-terminal valine of the  $\alpha$ -chain of hemoglobin, forming an imine intermediate.[1][2][5] This binding event allosterically stabilizes the high-oxygen-affinity R-state conformation of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1][6] By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, **GBT1118** can mitigate the effects of hypoxia and inhibit the polymerization of sickle hemoglobin (HbS) in sickle cell disease.[3][7]



[Click to download full resolution via product page](#)

Mechanism of action of **GBT1118**.

## Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of **GBT1118** in murine models.

## Pharmacokinetic Parameters of **GBT1118** in Mice

| Parameter                                        | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
|--------------------------------------------------|------------------------|------------------|
| Clearance (Blood)                                | 0.057 mL/min/kg        | -                |
| Clearance (Plasma)                               | 3.21 mL/min/kg         | -                |
| Volume of Distribution (Blood)                   | 0.072 L/kg             | -                |
| Volume of Distribution (Plasma)                  | 2.95 L/kg              | -                |
| Terminal Half-life (Blood)                       | 13.9 h                 | -                |
| Terminal Half-life (Plasma)                      | 11.3 h                 | -                |
| Absolute Bioavailability (Blood)                 | -                      | 45.8%            |
| Absolute Bioavailability (Plasma)                | -                      | 33.5%            |
| RBC-to-Plasma Ratio                              | 51:1                   | 34:1             |
| Data from Dufu et al., 2017. <a href="#">[5]</a> |                        |                  |

## Pharmacodynamic Effects of GBT1118 on Hemoglobin Oxygen Affinity ( $P_{50}$ ) in Mice

| Treatment Group                                  | $P_{50}$ (mmHg) |
|--------------------------------------------------|-----------------|
| Vehicle                                          | $43 \pm 1.1$    |
| GBT1118 (70 mg/kg, oral)                         | $18.3 \pm 0.9$  |
| GBT1118 (140 mg/kg, oral)                        | $7.7 \pm 0.2$   |
| Data from Dufu et al., 2017. <a href="#">[6]</a> |                 |

## Hematological Effects of Chronic GBT1118 Treatment in Sickle Cell Disease Mice

| Parameter                                  | Vehicle-Treated SCD Mice | GBT1118-Treated SCD Mice |
|--------------------------------------------|--------------------------|--------------------------|
| Hemoglobin (g/dL)                          | 7.5 ± 0.5                | 9.9 ± 0.6                |
| Hematocrit (%)                             | 24 ± 2                   | 32 ± 2                   |
| Red Blood Cell Count (10 <sup>12</sup> /L) | 5.4 ± 0.4                | 7.1 ± 0.5                |
| Reticulocyte Count (%)                     | 35 ± 5                   | 20 ± 4                   |
| Red Blood Cell Half-life (days)            | 1.9                      | 3.9                      |
| P <sub>50</sub> (mmHg)                     | 31                       | 18                       |
| Hb Occupancy (%)                           | N/A                      | 43 ± 6.5                 |

Data from a study in Townes transgenic sickle cell disease (SCD) mice with chronic oral treatment for 24 days.[3]

## Key Experimental Protocols

### In Vivo Hypoxia Tolerance Study in Mice

This protocol is based on the methodology described by Dufu et al. (2017).[6]

#### 1. Animal Model:

- Male C57BL/6J mice.

#### 2. **GBT1118** Formulation and Administration:

- GBT1118** is formulated in a vehicle of dimethylacetamide, polyethylene glycol 400 (PEG400), and 40% Cavitron at a ratio of 1:5:4.[5]
- Administer **GBT1118** via oral gavage at doses of 70 mg/kg or 140 mg/kg.[6] The control group receives the vehicle only.

#### 3. Hypoxic Challenge:

- Two hours after oral administration, place conscious animals in a restraining tube.
- Ventilate with room air (21% O<sub>2</sub>) for a 20-minute acclimatization period.
- Induce hypoxia by stepwise decreases in the fraction of inspired oxygen (FiO<sub>2</sub>) to 15%, 10%, and finally 5%.
- Maintain each hypoxic level for 30 minutes.
- To assess tolerance to severe hypoxia, maintain the 5% O<sub>2</sub> level for an additional 90 minutes.[6]

#### 4. Physiological Monitoring:

- Continuously monitor systemic and microcirculatory hemodynamics.
- Measure arterial blood gases and interstitial tissue PO<sub>2</sub> at each oxygen level.

## Chronic Treatment in a Sickle Cell Disease Mouse Model

This protocol is based on studies investigating the effects of **GBT1118** in Townes transgenic sickle cell disease (SCD) mice.[3]

#### 1. Animal Model:

- Homozygous Townes SCD mice (8-12 weeks old).[3]

#### 2. **GBT1118** Formulation and Administration:

- **GBT1118** is formulated in a 0.5% methylcellulose/phosphate buffer (pH 7.4) with 0.01% Tween-80.
- Alternatively, **GBT1118** can be incorporated into laboratory chow.[8][9]
- For oral gavage, administer **GBT1118** at a dose of 100 mg/kg twice daily for 14 to 24 days. [3]

#### 3. Hematological Analysis:

- Collect blood samples at baseline and at the end of the treatment period.
- Measure complete blood counts, including hemoglobin, hematocrit, and red blood cell counts.
- Determine reticulocyte counts to assess erythropoietic activity.
- Measure red blood cell half-life to evaluate hemolysis.[\[3\]](#)

#### 4. Pharmacodynamic Assessment:

- Measure the  $P_{50}$  of blood samples using a hemoximeter to determine the effect on hemoglobin oxygen affinity.[\[3\]](#)
- Quantify **GBT1118** concentrations in blood to determine hemoglobin occupancy.[\[10\]](#)

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GBT1118 | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 3. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the antisickling compound GBT1118 on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GBT1118, a potent allosteric modifier of hemoglobin O<sub>2</sub> affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- To cite this document: BenchChem. [GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395295#what-is-the-chemical-structure-of-gbt1118>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)